

Application Notes and Protocols for the Synthesis of X77

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Compound of Interest

Compound Name: X77

Cat. No.: B8144501

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Introduction

X77 is a potent, non-covalent inhibitor of the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus, the causative agent of COVID-19. Its systematic name is N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamine)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide.^[1] **X77** has been a critical tool in the research and development of antiviral therapies due to its strong binding affinity for the Mpro active site. The crystal structure of **X77** in complex with SARS-CoV-2 Mpro has been resolved and is available in the Protein Data Bank (PDB) under the accession code 6W63. This document provides detailed protocols and application notes for the chemical synthesis of **X77** for research purposes, based on established synthetic methodologies for similar compounds.

Chemical and Physical Properties of X77

A summary of the key chemical and physical properties of **X77** is presented in the table below.

Property	Value
IUPAC Name	N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamine)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide
Molecular Formula	C ₂₇ H ₃₃ N ₅ O ₂
Molecular Weight	459.59 g/mol
CAS Number	2455518-33-7
Appearance	White to off-white solid
Solubility	Soluble in DMSO, Methanol

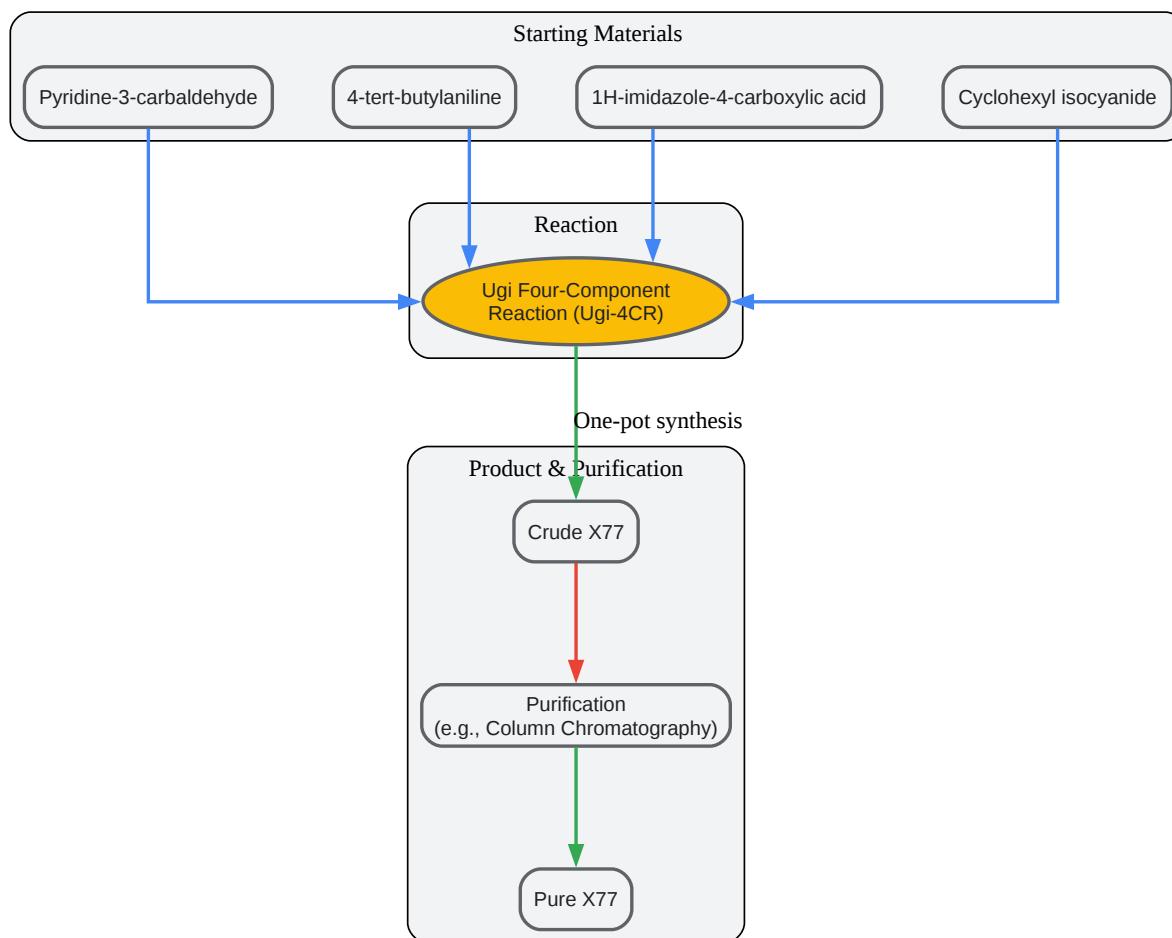
Synthetic Pathway Overview

While a definitive, step-by-step published synthesis for **X77** is not readily available in the public domain, the structure of the molecule strongly suggests a synthetic route based on a multi-component reaction, such as the Ugi four-component reaction (Ugi-4CR). This reaction is a powerful tool in medicinal chemistry for the rapid assembly of complex molecules from simple starting materials.

The proposed Ugi-4CR for the synthesis of **X77** would involve the one-pot reaction of four key building blocks:

- An Aldehyde: Pyridine-3-carbaldehyde
- An Amine: 4-tert-butylaniline
- A Carboxylic Acid: 1H-imidazole-4-carboxylic acid
- An Isocyanide: Cyclohexyl isocyanide

The logical workflow for the synthesis based on this approach is illustrated in the diagram below.



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Caption: Proposed synthetic workflow for **X77** via a Ugi four-component reaction.

Experimental Protocol: Ugi Four-Component Synthesis of X77

This protocol is a representative procedure based on the principles of the Ugi-4CR for the synthesis of α -acetamido carboxamides. Optimization of reaction conditions (solvent, temperature, and reaction time) may be necessary to achieve optimal yields and purity of **X77**.

Materials and Reagents:

- Pyridine-3-carbaldehyde
- 4-tert-butylaniline
- 1H-imidazole-4-carboxylic acid
- Cyclohexyl isocyanide
- Methanol (anhydrous)
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Hexanes
- Magnesium sulfate ($MgSO_4$) or Sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add pyridine-3-carbaldehyde (1.0 eq), 4-tert-butylaniline (1.0 eq), and 1H-imidazole-4-carboxylic acid (1.0 eq).
- Solvent Addition: Dissolve the starting materials in anhydrous methanol (0.2-0.5 M concentration with respect to the aldehyde).

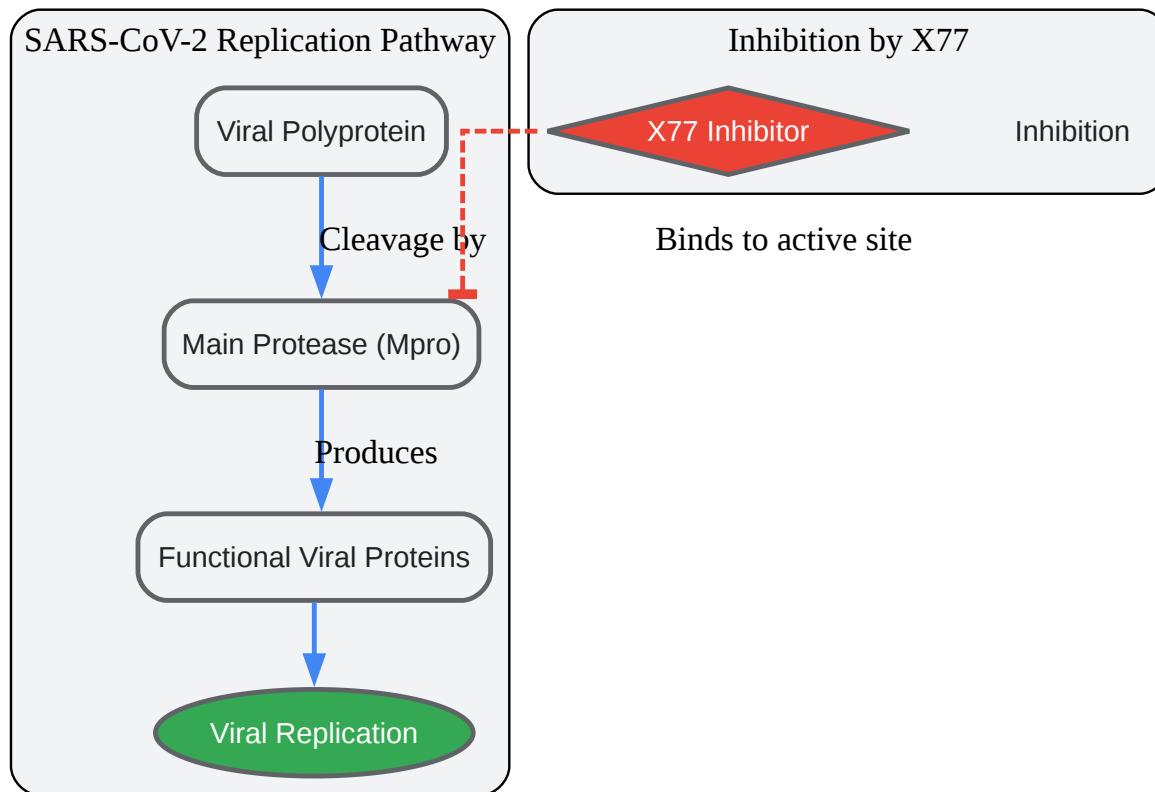
- Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
- Isocyanide Addition: To the stirring mixture, add cyclohexyl isocyanide (1.0 eq) dropwise.
- Reaction Progression: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up:
 - Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
 - Redissolve the residue in dichloromethane (DCM) or ethyl acetate (EtOAc).
 - Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **X77** product.
- Purification:
 - Purify the crude product by silica gel column chromatography. A gradient elution system of hexanes and ethyl acetate is a suitable starting point for optimizing the separation.
 - Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford pure **X77** as a solid.
- Characterization:
 - Confirm the identity and purity of the synthesized **X77** using standard analytical techniques such as ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Expected vs. Experimental

Parameter	Expected Value	Experimental Result
Molecular Weight	459.2634 g/mol	To be determined by HRMS
¹ H NMR	Characteristic peaks for aromatic, aliphatic, and imidazole protons	To be determined
¹³ C NMR	Characteristic peaks for all carbon atoms in the molecule	To be determined
Purity	>95%	To be determined by HPLC or qNMR
Yield	Dependent on reaction optimization	To be determined

Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease

X77 functions by binding to the active site of the SARS-CoV-2 main protease (Mpro). Mpro is a cysteine protease that is essential for the life cycle of the virus, as it is responsible for cleaving the viral polyproteins into functional individual proteins. By occupying the active site, **X77** prevents the natural substrate from binding, thereby inhibiting viral replication. The diagram below illustrates this inhibitory mechanism.



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References

- 1. The prediction of SARS-CoV-2 main protease inhibition with filtering by position of ligand [pbmc.ibmc.msk.ru]
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